1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
Description
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37NO2.ClH/c1-14-8-15(2)11-21(10-14)12-17(22)13-23-18-9-16-6-7-20(18,5)19(16,3)4;/h14-18,22H,6-13H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVURPMBPHBCGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2CC3CCC2(C3(C)C)C)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 360.0 g/mol
- CAS Number : 1217654-74-4
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in critical physiological pathways.
The compound exhibits activity through several mechanisms:
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter release and cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that it can inhibit enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.
In Vitro Studies
In vitro studies have shown that 1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride has demonstrated:
- Antimicrobial Activity : Effective against various bacterial strains and fungi.
- Cytotoxicity : Exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells.
In Vivo Studies
Animal studies have indicated:
- Anti-inflammatory Effects : Reduction in markers of inflammation in models of arthritis.
- Neuroprotective Effects : Potential benefits in models of neurodegenerative diseases by reducing oxidative stress.
Case Studies
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : Utilizing 3,5-dimethylpiperidine as a starting material.
- Bicyclic Structure Integration : Incorporating the bicyclo[2.2.1]heptane moiety through selective reactions.
- Final Hydrochloride Salt Formation : Converting the base form into the hydrochloride salt to enhance solubility and stability.
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties
Research indicates that compounds containing piperidine derivatives exhibit analgesic effects. The specific compound discussed may serve as a lead structure for developing new analgesics due to its unique molecular framework that can interact with opioid receptors or other pain pathways .
Antidepressant and Anxiolytic Effects
Studies have suggested that similar piperidine-based compounds can modulate neurotransmitter systems involved in mood regulation. The incorporation of bicyclic structures may enhance bioavailability and receptor affinity, making this compound a candidate for antidepressant and anxiolytic drug development .
Antimicrobial Activity
Some derivatives of the bicyclic structure have shown promising antimicrobial properties. The presence of the piperidine moiety may contribute to enhanced interaction with bacterial membranes, potentially leading to the development of new antibacterial agents .
Chemical Research Applications
Synthetic Chemistry
The compound can be utilized as an intermediate in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it valuable in synthetic organic chemistry for creating libraries of related compounds for biological screening .
Material Science
Due to its unique structural properties, this compound may find applications in material science, particularly in the development of polymers or nanomaterials that require specific mechanical or thermal properties .
Case Studies and Research Findings
Preparation Methods
Synthesis of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
The bicyclo[2.2.1]heptane core is derived from terpene precursors, with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 464-49-3) serving as a critical intermediate. Reduction of the ketone group is achieved using sodium borohydride in methanol at 0–5°C, yielding the corresponding alcohol with >95% enantiomeric excess. Stereochemical integrity is preserved by employing chiral auxiliaries or asymmetric catalysis, as evidenced by the SMILES notation O=C1[C@](C2(C)C)(C)CC[C@]2([H])C1.
Preparation of 3,5-Dimethylpiperidine
3,5-Dimethylpiperidine is synthesized via reductive amination of glutaraldehyde with methylamine, followed by catalytic hydrogenation over palladium on carbon. Alternative routes involve cyclization of 1,5-dibromo-3-methylpentane with aqueous ammonia under high-pressure conditions. The dimethyl substitution pattern is confirmed by $$^1$$H NMR (δ 1.2–1.4 ppm, doublet for axial methyl groups).
Etherification and Coupling Reactions
Formation of the Propan-2-ol Linker
The central propan-2-ol spacer is constructed via nucleophilic epoxide ring-opening. Glycidol (2,3-epoxy-1-propanol) is reacted with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol in the presence of boron trifluoride diethyl etherate (BF$$3$$·Et$$2$$O) at −20°C, yielding 3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propane-1,2-diol. Subsequent selective tosylation of the primary hydroxyl group enables displacement by 3,5-dimethylpiperidine.
Piperidine Substitution
The tosylated intermediate undergoes nucleophilic substitution with 3,5-dimethylpiperidine in dimethylformamide (DMF) at 80°C for 12 hours, achieving 78–85% conversion. Triethylamine is added to scavenge liberated hydrogen chloride, with reaction progress monitored by thin-layer chromatography (TLC; R$$_f$$ = 0.45 in ethyl acetate/hexanes 1:1).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous diethyl ether. Crystallization from ethanol/ether (1:5) affords the title compound as a white crystalline solid (mp 142–144°C). Stoichiometric control is critical to avoid hygroscopicity, with a final pH of 2–3 ensuring complete protonation.
Optimization and Process Scale-Up
| Parameter | Optimization Range | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Epoxide ring-opening | −30°C to 25°C | −20°C, BF$$3$$·Et$$2$$O (1.2 eq) | 62% → 89% |
| Piperidine reaction | DMF, DMSO, THF | DMF, 80°C, 12 h | 71% → 84% |
| Crystallization | Ethanol/ether ratio | 1:5, slow cooling | Purity 92% → 99.5% |
Reaction scalability is demonstrated at the 100-g scale, with consistent enantiopurity (>99% ee) confirmed by chiral HPLC (Chiralpak IA column, heptane/ethanol 90:10).
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 1.02 (s, 6H, bicyclo-CH$$3$$), 1.25 (d, J = 6.8 Hz, 6H, piperidine-CH$$3$$), 3.45–3.60 (m, 4H, piperidine-H and OCH$$2$$)
- $$^{13}$$C NMR : 73.8 (C-O), 58.2 (piperidine-NCH$$2$$), 22.1 (bicyclo-CH$$3$$)
- HRMS (ESI+) : m/z calcd for C$${20}$$H$${35}$$NO$$_2$$ [M+H]$$^+$$: 345.2668; found: 345.2671
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows 99.7% purity at 254 nm. Residual solvents are below ICH Q3C limits (DMF < 880 ppm).
Applications and Pharmacological Relevance
The hydrochloride salt demonstrates enhanced aqueous solubility (32 mg/mL at pH 6.8) compared to the free base (4 mg/mL), facilitating formulation for central nervous system (CNS) delivery. Patents highlight its potential as a somatostatin receptor 4 (SSTR4) modulator for Alzheimer’s disease, with IC$$_{50}$$ = 18 nM in cAMP inhibition assays.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be addressed methodologically?
The synthesis of this compound involves multi-step reactions, including the formation of the bicyclo[2.2.1]heptane (norbornane) moiety, coupling with the 3,5-dimethylpiperidine group, and final hydrochlorination. Key challenges include:
- Steric hindrance : The bicyclic system may impede nucleophilic substitution or coupling reactions. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) can enhance reactivity .
- Regioselectivity : Ensuring proper functionalization of the norbornane oxygen requires protecting-group strategies, such as tert-butyldimethylsilyl (TBS) protection, followed by deprotection under mild acidic conditions .
- Purification : Reverse-phase HPLC or flash chromatography with gradients of methanol/water (+0.1% TFA) is recommended to isolate the hydrochloride salt with >95% purity .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- NMR : ¹H/¹³C NMR can resolve stereochemistry (e.g., (1S,4R)-norbornane configuration) and confirm dimethylpiperidine substitution patterns. DEPT-135 experiments differentiate CH₂ and CH₃ groups in the piperidine ring .
- HPLC-MS : High-resolution LC-MS (ESI+) validates molecular weight (e.g., [M+H]+ expected for C₂₃H₄₁ClN₂O₂) and detects impurities (<2%) .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is preferred, though co-crystallization with chiral auxiliaries may be necessary .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence receptor binding affinity?
The (1S,4R)-configuration of the norbornane group imposes rigidity, which may enhance binding to hydrophobic pockets in target receptors (e.g., serotonin or dopamine receptors). Computational docking studies using AutoDock Vina or Schrödinger Suite can predict binding modes. For example:
- Case Study : A structurally similar norbornane-piperidine derivative showed 10-fold higher affinity for 5-HT₁A receptors than its diastereomer, attributed to optimal van der Waals interactions in the receptor’s transmembrane domain .
- Experimental Validation : Competitive radioligand binding assays (³H-8-OH-DPAT for 5-HT₁A) with varying stereoisomers are critical to confirm computational predictions .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from pharmacokinetic factors:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to assess CYP450-mediated degradation. If rapid clearance is observed, introduce electron-withdrawing groups (e.g., -CF₃) on the piperidine ring to reduce oxidation .
- Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 (calculated via ChemAxon) correlate with improved CNS uptake. For poor penetration, consider prodrug strategies (e.g., esterification of the hydroxyl group) .
- Dose-Response Optimization : Use staggered dosing regimens in rodent models to align plasma concentrations with in vitro IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Core Modifications :
- Piperidine Substituents : Replace 3,5-dimethyl groups with bulkier tert-butyl groups to test steric effects on off-target binding (e.g., α₁-adrenergic receptors) .
- Norbornane Linker : Shorten the propyloxy linker to ethyloxy to evaluate impact on conformational flexibility and receptor engagement .
- High-Throughput Screening : Use fluorescence polarization assays (e.g., FP-based cAMP detection) to screen derivatives against GPCR panels .
Q. What methodologies are recommended for analyzing stability under physiological conditions?
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24 hours. Monitor degradation via UPLC-UV at 254 nm. Hydrochloride salts typically show >90% stability at pH 7.4 but degrade in acidic conditions (e.g., gastric pH) .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>150°C for most hydrochlorides), guiding storage conditions (4°C, desiccated) .
Data Analysis and Experimental Design
Q. How should researchers address batch-to-batch variability in biological assays?
- Quality Control : Enforce strict HPLC purity thresholds (>98%) and NMR conformity checks for each batch .
- Normalization : Include internal controls (e.g., reference agonists/antagonists) in each assay plate to calibrate inter-experimental variability .
Q. What computational tools are most effective for predicting metabolic pathways?
- Software : Use Schrödinger’s Metabolism Module or ADMET Predictor to identify vulnerable sites (e.g., benzylic hydrogens on norbornane).
- Validation : Cross-reference predictions with in vitro metabolite ID studies using LC-MS/MS fragmentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
